Thieno[2,3-c]pyridin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-c]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQNZKJHYRFBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 2,3 C Pyridin 5 Amine and Its Derivatives
Strategies for Thieno[2,3-c]pyridine (B153571) Core Construction
The construction of the thieno[2,3-c]pyridine core can be broadly categorized into two main approaches: formation of the pyridine (B92270) ring onto a pre-existing thiophene (B33073) structure, or conversely, the annulation of a thiophene ring to a pyridine precursor. asianpubs.org The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Cyclization Reactions for Ring Formation
Cyclization reactions are fundamental to the synthesis of the thieno[2,3-c]pyridine system. These reactions involve the formation of one of the heterocyclic rings through an intramolecular bond formation, driven by various reaction conditions and catalysts.
The intramolecular Diels-Alder reaction offers a powerful method for the construction of the pyridine ring in the thieno[2,3-c]pyridine system. This approach involves a [4+2] cycloaddition within a molecule containing both a diene and a dienophile. For instance, a 7-methylthieno[2,3-c]pyridine (B3350790) has been synthesized in an 88% yield by the oxidation of 6-(3-butynylthio)-5-methyl-1,2,4-triazine to its sulfoxide, which then undergoes an intramolecular Diels-Alder reaction. The resulting 7-methyl-2,3-dihydrothieno[2,3-c]pyridine (B13812367) 1-oxide is subsequently dehydrated by refluxing in acetic anhydride (B1165640). abertay.ac.uk
Another example involves the intramolecular Diels-Alder reaction of vinylarenes (IMDAV), where 3-(thien-2-yl)allylamines react with maleic anhydride. This reaction proceeds through a domino sequence of acylation followed by a [4+2] cycloaddition to form the thieno[2,3-f]isoindole core with high diastereoselectivity. researchgate.net Although this leads to a related but different isomer, the principle demonstrates the utility of this reaction type in constructing complex heterocyclic systems derived from thiophene.
| Diene Precursor | Dienophile | Product | Yield (%) | Reference |
| 6-(3-Butynylthio)-5-methyl-1,2,4-triazine sulfoxide | Internal alkyne | 7-Methylthieno[2,3-c]pyridine | 88 | abertay.ac.uk |
| 3-(Thien-2-yl)allylamine and maleic anhydride | Maleic anhydride | 4,4a,5,6,7,7a-hexahydro-3aH-thieno[2,3-f]isoindole-4-carboxylic acid | High | researchgate.net |
The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, is a well-established method for the synthesis of fused pyridine rings. While extensively used for the preparation of the thieno[2,3-b]pyridine (B153569) isomer, its application to the thieno[2,3-c]pyridine system is also noted. scispace.comtandfonline.comnih.govsciendo.com The reaction typically involves the base-catalyzed cyclization of a precursor containing two nitrile groups, or a nitrile and another active methylene (B1212753) group, leading to an enamine which then tautomerizes to the more stable aromatic pyridine ring. For example, the intramolecular Thorpe-Ziegler cyclization of 2-(carbamoylmethylsulfanyl)pyridine derivatives can lead to the formation of 3-aminothieno[2,3-b]pyridines. sciendo.com While direct examples for the 'c' isomer are less common in the literature, the principle remains applicable for appropriately substituted thiophene precursors.
| Reactant | Base | Product | Yield (%) | Reference |
| 2-Carbamoylmethylsulfanyl-1,4-dihydropyridine | Sodium hydroxide (B78521) | 4,7-Dihydrothieno[2,3-b]pyridine | Not Specified | sciendo.com |
| 2-Carbamoylmethylsulfanylpyridine | Sodium hydroxide | Thieno[2,3-b]pyridine | 83 | sciendo.com |
| 2-Carbamoylmethyl thiopyridines | K2CO3 or C2H5ONa | 3-Amino-2-carbamoyl-thieno[2,3-b]pyridine | Not Specified | nih.gov |
Condensation reactions are a versatile tool for the construction of the thieno[2,3-c]pyridine core. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia, to form the heterocyclic ring. For instance, the reaction of 3,5-bis(pyrrolidene)-4-piperidone with malononitrile (B47326), ethyl cyanoacetate (B8463686), or benzoyl acetonitrile (B52724) in a basic medium leads to the formation of thieno[2,3-c]pyridine derivatives. asianpubs.org
Another approach involves the reaction of 2-acetylfuran (B1664036) with elemental sulfur and ethyl cyanoacetate to produce a thiophene derivative, which can then be further reacted to form various fused heterocyclic systems, including thieno[2,3-d]pyrimidines. conscientiabeam.com This highlights the utility of building upon a thiophene core through condensation reactions.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| 3,5-bis(pyrrolidene)-4-piperidone | Malononitrile | - | Thieno[2,3-c]pyridine derivative | asianpubs.org |
| 3,5-bis(pyrrolidene)-4-piperidone | Ethyl cyanoacetate | - | Thieno[2,3-c]pyridine derivative | asianpubs.org |
| 3,5-bis(pyrrolidene)-4-piperidone | Benzoyl acetonitrile | - | Thieno[2,3-c]pyridine derivative | asianpubs.org |
| 2-Acetylfuran | Ethyl cyanoacetate | Elemental sulfur | Thiophene derivative | conscientiabeam.com |
The formation and subsequent cyclization of Schiff bases provide a direct route to the thieno[2,3-c]pyridine skeleton. This method typically involves the condensation of a thiophene carboxaldehyde with an appropriate amine, followed by an acid-catalyzed intramolecular cyclization. A notable example is the synthesis of 1-aryl-8-fluoro-1,2-dihydro researchgate.netbenzothieno[2,3-c]pyridin-3(4H)-ones. This is achieved through the reaction of α,β-unsaturated ketones with acetamide (B32628) and potassium hydroxide in ethanol, which are heated under reflux. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |
| α,β-Unsaturated ketones | Acetamide | Potassium hydroxide | 1-Aryl-8-fluoro-1,2-dihydro researchgate.netbenzothieno[2,3-c]pyridin-3(4H)-ones | nih.gov |
One-Pot Synthetic Procedures
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot methods have been developed for the synthesis of thieno[2,3-c]pyridine derivatives.
A metal-free, three-step, one-pot synthesis has been reported, starting from the triazolation of 2-acetylthiophene (B1664040). nih.gov This is followed by a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c] conscientiabeam.comresearchgate.nettriazolo[1,5-ɑ]pyridine intermediate. The final step involves an acid-mediated denitrogenative transformation to yield various thieno[2,3-c]pyridine derivatives in good yields. nih.govresearchgate.net
Another example is a one-pot, three-component reaction for the synthesis of pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one derivatives, which showcases the power of multicomponent reactions in building complex heterocyclic systems. nih.gov While not directly yielding thieno[2,3-c]pyridines, the strategy is adaptable. Similarly, a one-pot, two-step, three-component protocol has been established for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] conscientiabeam.comresearchgate.netoxazine-2,4(1H)-diones, aromatic aldehydes, and amines. researchgate.net
| Starting Materials | Key Intermediates/Reaction Type | Product | Yield (%) | Reference |
| 2-Acetylthiophene, various reagents | 1-(2,2-Dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole, Pomeranz-Fritsch reaction, Denitrogenative transformation | 7-(Substituted methyl)thieno[2,3-c]pyridines and esters | Good | nih.govresearchgate.net |
| Thiobarbituric acid, 3-methyl-1-phenyl-1H-pyrazol-5-amine, benzaldehyde | One-pot three-component reaction | 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridin-5-one | 66 | nih.gov |
| 2H-Thieno[2,3-d] conscientiabeam.comresearchgate.netoxazine-2,4(1H)-diones, aromatic aldehydes, amines | One-pot, two-step, three-component reaction | 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones | Good to high | researchgate.net |
Metal-Free Denitrogenative Transformation Reactions via Triazoles
A novel and efficient metal-free method for synthesizing thieno[2,3-c]pyridine derivatives involves the use of fused 1,2,3-triazoles. nih.govnih.gov This strategy overcomes the limitations of conventional methods, which often rely on expensive and toxic metal catalysts. nih.gov The synthesis is a three-step process that begins with a one-pot triazolation reaction to form 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. nih.govnih.govresearchgate.net This is followed by a modified Pomeranz-Fritsch reaction to create the thieno[2,3-c] nih.govCurrent time information in Bangalore, IN.thieme-connect.comtriazolo[1,5-ɑ]pyridine scaffold. nih.govnih.govresearchgate.net The final step achieves the desired thieno[2,3-c]pyridine derivatives in good yields through an acid-mediated denitrogenative transformation. nih.govnih.govresearchgate.net
This approach allows for the synthesis of a variety of derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines, thieno[2,3-c]pyridine-7-methyl esters, and imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives, under mild conditions. nih.govnih.govresearchgate.net The reaction proceeds through different mechanisms, such as nucleophilic insertion and transannulation, depending on the desired product. nih.gov
Table 1: Optimization of Reaction Conditions for Denitrogenative Transformation researchgate.net
| Entry | Catalyst (2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) [a] |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
| 7 | - | 1,2-DCE | 80 | 24 | 0 |
| 8 | - | 1,2-DCE | 80 | 48 | 0 |
*a] Reaction conditions: Compound 2 (1 eq.), butan-1-ol (10 eq.), catalyst (2 eq.), under a N₂ atmosphere. Yields were determined by NMR analysis of the crude product. researchgate.net
Precursor Chemistry for Thieno[2,3-c]pyridine Scaffolds
The construction of the thieno[2,3-c]pyridine core can be approached by forming either the thiophene or the pyridine ring onto the other pre-existing ring system.
Utilization of Ortho-Halogenated Pyridine Derivatives
The synthesis of thienopyridines can be achieved starting from ortho-halogenated pyridine derivatives that contain methylene groups activated by nitrile or ester functionalities. abertay.ac.uk These derivatives react with reagents like carbon disulfide or phenyl isothiocyanate to form the fused thiophene ring. abertay.ac.uk For instance, the reaction with carbon disulfide in the presence of a base, followed by alkylation, yields thienopyridines. abertay.ac.uk Similarly, reaction with phenyl isothiocyanate can also produce thienopyridine derivatives. abertay.ac.uk The specific products and yields can be influenced by the reaction conditions and the nature of the substituents on the pyridine ring. abertay.ac.uk
Reactions Involving 2-Aminothiophene and Related Compounds
A common and versatile method for constructing the pyridine ring onto a thiophene core is the Gewald reaction. This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur to produce a 2-aminothiophene derivative. researchgate.netmdpi.com These 2-aminothiophenes are key precursors for thieno[2,3-c]pyridines. mdpi.comniscpr.res.in For example, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can be synthesized via a Gewald reaction using ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and sulfur. mdpi.com
Microwave-assisted and ultrasound-promoted Gewald reactions have been developed as more environmentally friendly alternatives, often using water as a solvent and reducing reaction times while increasing yields. niscpr.res.intandfonline.com
Role of Active Methylene Nitriles and Cyanothioacetamide in Thienopyridine Synthesis
Active methylene nitriles, such as malononitrile and ethyl cyanoacetate, are crucial reagents in the synthesis of thienopyridines. mdpi.comresearchgate.net They are frequently used in the Gewald reaction to form the 2-aminothiophene ring, which is a key intermediate. researchgate.netmdpi.com For instance, 1-isopropyl-4-piperidone (B1294310) reacts with sulfur and various active methylene nitriles to yield thieno[2,3-c]pyridines. researchgate.net
Cyanothioacetamide is another important polyfunctional reagent for synthesizing thienopyridine derivatives. researchgate.netresearchcommons.orgresearchcommons.org It can be utilized in reactions with various starting materials, such as arylhydrazones of benzoylacetone, to construct the pyridine or thienopyridine framework. researchcommons.orgresearchcommons.org
Applications of 2-Thiophenecarboxaldehyde and Aminoacetaldehyde Dimethyl Acetal
A convenient synthesis of the thieno[2,3-c]pyridine skeleton involves the condensation of 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal. thieme-connect.comresearchgate.netresearchgate.net This reaction forms a Schiff base, which then undergoes cyclization to yield the thieno[2,3-c]pyridine. thieme-connect.comresearchgate.netresearchgate.netgoogle.com This method has been shown to be particularly effective for preparing 2-halogenated analogues in good yields. thieme-connect.comresearchgate.netresearchgate.net The process generally involves refluxing the reactants in a solvent like benzene, followed by distillation of the resulting Schiff base. google.com
Introduction and Modification of the Amino Functional Group at the 5-Position and Other Sites
The amino group is a key functional group in many biologically active thienopyridine derivatives.
The introduction of an amino group at the 2-position of the thiophene ring is often achieved through the Gewald reaction, which directly yields 2-aminothiophene intermediates. mdpi.com Subsequent reactions can then be carried out to build the pyridine ring and introduce other functionalities.
Modification of the amino group is a common strategy to create libraries of thieno[2,3-c]pyridine derivatives with diverse biological activities. For example, the 2-amino group of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can be reacted with chloroacetyl chloride to form an intermediate, which can then undergo nucleophilic displacement with various secondary amines to yield a range of N-substituted acetamido derivatives. mdpi.com
Table 2: Synthesis of Diethyl 2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Derivatives mdpi.com
| Compound | R | Yield (%) | Melting Point (°C) |
| 6a | Piperidin-1-yl | 82 | 113–115 |
| 6b | 4-Methylpiperidin-1-yl | 83 | 105–107 |
Furthermore, the amino group at the 3-position of the thieno[2,3-b]pyridine core has been shown to be important for the anti-tubercular activity of some derivatives. acs.org Investigations into removing this amino group have been conducted to understand its role in the pharmacophore. acs.org Additionally, thienopyridines substituted with an amino group at the 4-position have been explored as kinase inhibitors. google.com
Direct Amination Approaches
Direct amination involves the introduction of an amino group onto the thieno[2,3-c]pyridine skeleton in a single step. While specific examples for the direct C-5 amination of thieno[2,3-c]pyridine are not extensively documented, methodologies established for pyridines and related heterocycles offer viable potential routes. These strategies typically rely on the nucleophilic substitution of a leaving group or direct C-H bond functionalization.
One common strategy is the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. For instance, a chloro or bromo substituent at the 5-position of the thieno[2,3-c]pyridine ring could serve as a handle for amination. The reaction of such a halide with an amino source, like an amine in the presence of a base or a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination), would furnish the desired 5-amino product. The reactivity of the pyridine ring, often electron-deficient, facilitates such nucleophilic substitutions, particularly at positions ortho or para to the ring nitrogen.
Another approach involves the direct C-H amination of the pyridine ring. The activation of the pyridine N-oxide with reagents like tosic anhydride can facilitate the direct amination of the 2- and 4-positions with amines such as tert-butylamine. researchgate.net A similar strategy could potentially be adapted for the thieno[2,3-c]pyridine system. Furthermore, base-promoted selective amination of polyhalogenated pyridines using N,N-dimethylformamide (DMF) as both a solvent and an amino source precursor has been demonstrated to be effective, particularly for introducing an amino group at the 2-position. acs.org This method, which proceeds with high regioselectivity and under environmentally benign conditions using water as a solvent, could be explored for its applicability to thieno[2,3-c]pyridine scaffolds. acs.org
Synthesis via Aminated Precursors and Building Blocks
A more prevalent and versatile approach to constructing thieno[2,3-c]pyridin-5-amine and its derivatives involves building the fused ring system from precursors that already contain an amino group or a latent equivalent. This bottom-up strategy allows for greater control over the final substitution pattern.
A cornerstone of this approach is the Gewald reaction, which provides a straightforward route to 2-aminothiophenes. mdpi.com These 2-aminothiophenes are key intermediates that can be further elaborated to form the fused pyridine ring. For example, the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (Compound 3 in the table below) is achieved through a Gewald reaction involving ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur. mdpi.com This reaction assembles the 2-aminothiophene core, which is already fused to a dihydropyridine (B1217469) ring. mdpi.com Similarly, reacting 1-isopropyl-4-piperidone with sulfur and active methylene nitriles also yields 2-aminothieno[2,3-c]pyridine derivatives. researchgate.net
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Product | Description | Reference |
| 1 | Ethyl 4-oxo-piperidine-1-carboxylate | Ethyl cyanoacetate | Sulfur | Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (3 ) | Gewald reaction to form the 2-aminothiophene fused to a dihydropyridine ring. | mdpi.com |
| 2 | 1-Isopropyl-4-piperidone | Malononitrile | Sulfur | 2-Amino-3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | Gewald reaction using a piperidone derivative to construct the aminothieno[2,3-c]pyridine core. | researchgate.net |
Another strategy involves the cyclization of functionalized pyridine precursors. For instance, a 2-chloropyridine-3-carbonitrile can react with a thioglycolate in a one-pot procedure that involves nucleophilic substitution followed by a base-mediated Thorpe-Ziegler cyclization to close the thiophene ring. igi-global.com By starting with an appropriately substituted pyridine that contains a masked or protected amino group, this method can be adapted to produce aminated thieno[2,3-c]pyridines.
More complex multi-step syntheses have also been developed. A metal-free, three-step method starting from 2-acetylthiophene has been reported to produce various thieno[2,3-c]pyridine derivatives. researchgate.netnih.govnih.gov This sequence involves the formation of a 1,2,3-triazole intermediate, followed by a modified Pomeranz-Fritsch reaction and a final acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core. researchgate.netnih.govnih.gov This pathway highlights the construction of the fused ring system from non-aminated, simple precursors, with the potential for introducing the amino functionality at various stages.
Post-Synthetic Functionalization of Thieno[2,3-c]pyridine Scaffolds to Incorporate Amino Moieties
This strategy involves chemically modifying a pre-formed thieno[2,3-c]pyridine scaffold to introduce an amino group. This is often achieved by transforming another functional group, such as a nitro, carboxylic acid, or halogen, into an amine.
One prominent example involves the reduction of a nitro group. A nitrated thieno[2,3-c]pyridine can be readily reduced to the corresponding amine using standard reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This method is widely applicable, provided the starting nitro compound is accessible.
Another powerful technique is the Curtius rearrangement, which converts a carboxylic acid into an amine with the loss of one carbon atom. A thieno[2,3-c]pyridine-carboxylic acid can be converted to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges to an isocyanate, which can then be hydrolyzed to the primary amine. This method has been successfully applied to pyridine systems to introduce an amino group. researchgate.net The conversion of a carboazide derivative to an imidazolothienopyridine via a Curtius rearrangement has also been noted, indicating the viability of this reaction on the thienopyridine scaffold. researchgate.net
Furthermore, existing amino groups on the thieno[2,3-c]pyridine ring can be modified to create more complex structures. For example, the primary amino group of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can be acylated with chloroacetyl chloride. mdpi.com The resulting chloroacetamide intermediate then serves as an electrophile for nucleophilic substitution with various secondary amines, yielding a series of N-substituted glycine (B1666218) derivatives. mdpi.com This demonstrates the utility of the primary amine as a handle for further functionalization.
| Entry | Starting Material | Reagent 1 | Reagent 2 | Product Type | Description | Reference |
| 1 | Diethyl 2-(2-chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | Secondary Amine (e.g., Morpholine) | Tetrahydrofuran (THF) | Diethyl 2-(2-(morpholino)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | Nucleophilic displacement of chlorine by various secondary amines to form tertiary amine derivatives. | mdpi.com |
| 2 | Thieno[2,3-c]pyridine carboxylic acid | Diphenylphosphoryl azide (DPPA), tert-Butyl alcohol | - | Boc-protected Thieno[2,3-c]pyridin-amine | Proposed conversion of a carboxylic acid to a protected amine via a Curtius rearrangement. | researchgate.netresearchgate.net |
Chemical Reactivity and Derivatization Pathways of Thieno 2,3 C Pyridin 5 Amine
Electrophilic Aromatic Substitution Reactions on the Thieno[2,3-c]pyridine (B153571) System
The thieno[2,3-c]pyridine system can undergo electrophilic aromatic substitution (SEAr) reactions, with the regioselectivity of the attack being a critical consideration. The thiophene (B33073) ring is inherently more electron-rich than the pyridine (B92270) ring and is thus the preferred site for electrophilic attack. Theoretical studies on related thieno-fused systems, such as thieno[2,3-b]thiophene, have shown that electrophilic attack is kinetically and thermodynamically favored at the α-carbon atom (position 2) of the thiophene ring over the β-carbon (position 3). researchgate.net
In the case of thieno[2,3-c]pyridin-5-amine, the powerful electron-donating amino group at the C-5 position of the pyridine ring significantly activates the entire fused system towards electrophilic attack. However, its primary influence is directed towards the pyridine ring itself. Despite this, the thiophene moiety generally remains the more reactive part of the scaffold for many electrophiles. The presence of other substituents can also direct the position of electrophilic attack. For instance, a hydroxyl group at position 3 has been shown to enhance the electron density of the ring, increasing its susceptibility to electrophilic attack.
While specific examples of electrophilic substitution on the parent this compound are not extensively documented in the provided literature, it is a common strategy to introduce functionality through halogenation. For example, treatment of a thieno[2,3-c]pyridine scaffold with reagents like m-chloroperoxybenzoic acid (mCPBA) followed by phosphorus oxybromide (POBr₃) can introduce a bromine atom exclusively at the 7-position of the heterocycle. researchgate.netresearchgate.net This halogenated derivative then serves as a versatile handle for further diversification via cross-coupling reactions.
| Reaction | Substrate | Reagents | Position of Substitution | Product |
| Bromination | Thieno[2,3-c]pyridine scaffold | 1. mCPBA 2. POBr₃ | 7-position | 7-Bromo-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone for the functionalization of thienopyridines, particularly when a suitable leaving group, such as a halogen, is present on the ring. abertay.ac.uk The reactivity of halothienopyridines towards nucleophiles is position-dependent, with halogens situated at positions α to the pyridine nitrogen (e.g., positions 4 and 7 in the thieno[2,3-c]pyridine system) being significantly more reactive than those at other positions. abertay.ac.uk
Chlorothienopyridines, which can be prepared from the corresponding thienopyridones by treatment with reagents like phosphoryl chloride, are versatile intermediates. abertay.ac.uk These activated chlorides can be displaced by a wide array of nucleophiles, including alkoxides, thiols, and both primary and secondary amines. abertay.ac.uk For instance, 7-chlorothieno[2,3-c]pyridine (B29859) has been utilized as an intermediate in the synthesis of pharmacologically active compounds, where the chlorine atom is displaced by carbon-based nucleophiles like the anion of 3,4-(dimethoxy)phenylacetonitrile. abertay.ac.uk
Another example involves the derivatization of a side chain attached to the thieno[2,3-c]pyridine core. The nucleophilic displacement of a chlorine atom in diethyl 2-(chloroacetylamino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate by various heterocyclic secondary amines has been reported, yielding a library of target compounds. mdpi.com
| Substrate | Nucleophile | Conditions | Product Type |
| 7-Chlorothieno[2,3-c]pyridine abertay.ac.uk | 3,4-(Dimethoxy)phenylacetonitrile anion | - | 7-Substituted thieno[2,3-c]pyridine abertay.ac.uk |
| 4-Chlorothienopyridone derivative abertay.ac.uk | Sodium methoxide | - | 4-Methoxythienopyridone derivative abertay.ac.uk |
| 4-Chlorothienopyridone derivative abertay.ac.uk | Aniline | - | 4-(Phenylamino)thienopyridone derivative abertay.ac.uk |
| Diethyl 2-(chloroacetylamino)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate mdpi.com | Secondary amines (e.g., morpholine) | Dry THF, 55-60 °C | Diethyl 2-((secondary amine)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. lmaleidykla.lt These reactions are particularly valuable for the derivatization of heterocyclic systems like thieno[2,3-c]pyridine, allowing for the introduction of a wide range of substituents with high efficiency and selectivity. Halogenated thieno[2,3-c]pyridines, such as 4-bromo or 7-bromo derivatives, are common precursors for these transformations. researchgate.netresearchgate.net
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organic halide or triflate, is a widely used method for forming C-C bonds. nih.gov In the context of the thieno[2,3-c]pyridine system, 4- or 7-brominated derivatives readily participate in Suzuki coupling reactions with various aryl or heteroaryl boronic acids. researchgate.netresearchgate.net This provides a straightforward route to 4- or 7-aryl-substituted thieno[2,3-c]pyridines, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net
| Substrate | Coupling Partner | Catalyst System (Typical) | Product |
| 4-Bromo-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.netnih.gov |
| 7-Bromo-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net | Heteroarylboronic acid | Pd catalyst, Base | 7-Heteroaryl-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.netnih.gov |
The Stille coupling reaction utilizes organostannanes as coupling partners for organic electrophiles, catalyzed by palladium complexes. lmaleidykla.lt Similar to the Suzuki coupling, this reaction is effective for the functionalization of the thieno[2,3-c]pyridine core. researchgate.netresearchgate.net Bromo-substituted thieno[2,3-c]pyridines can be coupled with various organotin reagents to generate C-C linked structures. researchgate.netresearchgate.net For instance, a 2-stannyl analog of a thienopyridine, prepared by deprotonation at the C-2 position and trapping with trimethyltin (B158744) chloride, can be readily converted to other C-2 derivatives via the Stille reaction. researchgate.netresearchgate.net
| Substrate | Coupling Partner | Catalyst System (Typical) | Product |
| 4-Bromo-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 4-Substituted-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net |
| 7-Bromo-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net | Organostannane | Pd catalyst | 7-Substituted-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net |
| 2-Stannyl-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net | Organic halide | Pd catalyst | 2-Substituted-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides or pseudohalides. organic-chemistry.org This reaction has been successfully applied to the thieno[2,3-c]pyridine scaffold. researchgate.netresearchgate.net The 4- or 7-bromo derivatives of thieno[2,3-c]pyridine can be coupled with a variety of primary or secondary amines to afford the corresponding 4- or 7-amino-substituted analogs. researchgate.netresearchgate.net This reaction is of high strategic importance for introducing diverse amine functionalities, which are common pharmacophores in drug discovery.
| Substrate | Coupling Partner | Catalyst System (Typical) | Product |
| 4-Bromo-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 4-Amino-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.netmdpi.com |
| 7-Bromo-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.net | Primary/Secondary Amine | Pd catalyst, Ligand, Base | 7-Amino-thieno[2,3-c]pyridine derivative researchgate.netresearchgate.netmdpi.com |
Functionalization at Specific Ring Positions for Structure Elaboration
The development of diverse libraries of thieno[2,3-c]pyridine derivatives relies on the ability to selectively functionalize specific positions on the heterocyclic core. A common and effective strategy involves the initial regioselective halogenation of the scaffold, followed by diversification using the palladium-catalyzed cross-coupling reactions described above. researchgate.netresearchgate.net
For example, a synthetic route can begin with the construction of a 4-bromo- or 4-chloro-thieno[2,3-c]pyridine-2-carboxylate from a dihalopyridine-4-carboxaldehyde. researchgate.netresearchgate.net The halogen at the 4-position serves as a handle for Suzuki, Stille, or Buchwald-Hartwig reactions to introduce aryl, alkyl, or amino substituents. researchgate.netresearchgate.net Subsequently, the ester at the 2-position can be removed via saponification and decarboxylation. researchgate.netresearchgate.net
Alternatively, the C-2 position can be functionalized directly. Deprotonation of the thienopyridine at the C-2 position with a strong base, followed by quenching with an electrophile like trimethyltin chloride, installs a stannyl (B1234572) group that can then participate in Stille couplings. researchgate.netresearchgate.net
Furthermore, functionalization can be achieved at the 7-position. Oxidation of the thieno[2,3-c]pyridine sulfur atom, followed by treatment with POBr₃, selectively introduces a bromine atom at C-7. researchgate.netresearchgate.net This 7-bromo derivative is then a substrate for the full suite of palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net More direct, metal-free methods have also been developed, such as an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole to yield 7-(substituted methyl)thieno[2,3-c]pyridine derivatives. researchgate.net
Finally, the amino group of this compound and its analogs is itself a site for elaboration. It can be acylated, alkylated, or used as a nucleophile in various reactions to build more complex structures, further expanding the chemical space accessible from this versatile scaffold. mdpi.comsciforum.net
Transformations Involving the Amino Group
The primary amino group at the 5-position of the thieno[2,3-c]pyridine core is a key site for derivatization, readily undergoing reactions typical of aromatic amines. These transformations are fundamental for building more complex molecular architectures.
The amino group of this compound and its derivatives can be readily acylated or amidated. These reactions are crucial for introducing a variety of substituents and for the synthesis of precursors for more complex heterocyclic systems. For instance, the acylation of related 3-aminothieno[2,3-b]pyridines is a well-established method for producing compounds with a wide spectrum of biological activities. researchgate.net
A common acylation reaction involves treating the amino compound with acetic anhydride (B1165640). For example, 3-amino-2-(5-nitrofuran-2-yl)-6-methyl-4-methoxymethylthieno[2,3-b]-pyridine, an isomer of the title compound, reacts with acetic anhydride to yield both the monoacetylated (3-N-acetylamino) and diacetylated (3-N,N-diacetylamino) products. The reaction conditions can influence the outcome; refluxing in acetic anhydride for 40 minutes favors the diacetylated product, while letting the reaction stand at room temperature for 2 hours primarily yields the monoacetylated derivative. mdpi.com
The synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides has also been reported, where 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters react with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole. researchgate.net While these examples are on the thieno[2,3-b]pyridine (B153569) scaffold, similar reactivity is expected for this compound.
| Reactant | Reagent | Product | Conditions | Yield | Reference |
| 3-Amino-2-(5-nitrofuran-2-yl)-6-methyl-4-methoxymethylthieno[2,3-b]-pyridine | Acetic Anhydride | 3-N-Acetylamino-2-(5-nitrofuran-2-yl)-6-methyl-4-methoxymethylthieno[2,3-b]-pyridine | Room temperature, 2 hours | 73% | mdpi.com |
| 3-Amino-2-(5-nitrofuran-2-yl)-6-methyl-4-methoxymethylthieno[2,3-b]-pyridine | Acetic Anhydride | 3-N,N-Diacetylamino-2-(5-nitrofuran-2-yl)-6-methyl-4-methoxymethylthieno[2,3-b]-pyridine | Reflux, 40 minutes | 67% | mdpi.com |
| 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid esters | 3,5-Dimethyl-1-(cyanoacetyl)-1H-pyrazole | N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides | Not specified | Not specified | researchgate.net |
The amino group of this compound serves as a versatile handle for the construction of fused heterocyclic systems. These reactions often involve the initial formation of an intermediate, such as an amide or a thiourea (B124793), followed by intramolecular cyclization.
The synthesis of pyridothienopyrimidines can be achieved through various routes. For example, 2-amino-thieno[2,3-c]pyridine derivatives can react with reagents like phenylisothiocyanate to form a thiourea derivative. mdpi.com This intermediate can then be cyclized under different conditions to yield pyridothienopyrimidine derivatives. mdpi.com Another approach involves the reaction of aminothienopyridines with triethyl orthoformate in acetic anhydride. scispace.com For instance, 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carboxamides react with triethyl orthoformate and acetic anhydride to produce the corresponding pyridothienopyrimidine derivatives. scispace.com Acetylation of aminothienopyridines with acetic anhydride can also lead to the formation of pyridothienopyrimidines. tandfonline.com
Triazolopyridothienopyrimidines can be synthesized from pyridothienopyrimidine precursors. One method involves the diazotization of an amino-substituted thienopyridine to form a triazine ring, which can then be further elaborated. tandfonline.com For example, diazotization of 3-aminothienopyridines can yield triazine derivatives. tandfonline.com Another pathway involves the reaction of a hydrazino-substituted pyridothienopyrimidine with a suitable reagent to form the fused triazole ring. researchgate.net For instance, 8-bromo-4-imino-7,9-dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-3(4H)-amine reacts with acetic anhydride or 2,2,2-trifluoroacetic anhydride to yield the corresponding triazolopyridothienopyrimidine. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| 3-Aminothienopyridines | Acetic Anhydride | Pyridothienopyrimidines | tandfonline.com |
| 3-Amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carboxamides | Triethyl orthoformate, Acetic anhydride | Pyridothienopyrimidines | scispace.com |
| 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Phenylisothiocyanate, then cyclization | Pyridothienopyrimidine derivatives | mdpi.com |
| 3-Aminothienopyridines | Diazotization (e.g., NaNO2/HCl) | Triazine derivatives | tandfonline.com |
| 4-Hydrazinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine | - | Triazolopyrido-thienopyrimidines | researchgate.net |
| 8-Bromo-4-imino-7,9-dimethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-3(4H)-amine | Acetic anhydride or 2,2,2-Trifluoroacetic anhydride | 8-Bromo-2,7,9-trimethylpyrido[3′,2′:4,5]thieno[2,3-e] Current time information in Bangalore, IN.nih.govtandfonline.comtriazolo[1,5-c]pyrimidine or 8-Bromo-7,9-dimethyl-2-(trifluoromethyl)pyrido[3′,2′:4,5]thieno[2,3-e] Current time information in Bangalore, IN.nih.govtandfonline.comtriazolo[1,5-c]pyrimidine | nih.gov |
Oxidative and Reductive Transformations of the Thieno[2,3-c]pyridine Core
The thieno[2,3-c]pyridine nucleus is susceptible to both oxidative and reductive transformations, which can be used to functionalize the heterocyclic core.
Oxidative transformations can target either the nitrogen atom of the pyridine ring or the sulfur atom of the thiophene ring. The oxidation of thienopyridines with various reagents can lead to the formation of N-oxides, S-oxides (sulfoxides), and sulfones. nih.govacs.org A common oxidizing agent used is meta-chloroperoxybenzoic acid (mCPBA). researchgate.netabertay.ac.uk For example, oxidation of the thieno[2,3-c]pyridine scaffold with mCPBA can be a step in the synthesis of further functionalized derivatives. researchgate.net The N-oxidation of ethyl 3-pyridylacetate, a precursor to thienopyridines, is a key step in some synthetic routes. abertay.ac.ukabertay.ac.uk Oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has also been observed upon treatment with sodium hypochlorite (B82951). nih.gov
Reductive transformations of the thieno[2,3-c]pyridine core are less commonly documented but can be inferred from general heterocyclic chemistry principles. Reduction reactions can potentially convert the compound into its corresponding thiol or amine derivatives. The reduction of thienyl pyridines can also yield dihydro derivatives. smolecule.com For instance, 6,7-dihydrothieno[3,2-c]pyridine (B124271) can be synthesized through the reduction of thienyl pyridines. smolecule.com
| Transformation Type | Reagent(s) | Product(s) | Reference |
| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | N-oxides and/or S-oxides | researchgate.netabertay.ac.uk |
| Oxidation | Sodium hypochlorite (NaOCl) | Oxidative dimerization products (for thieno[2,3-b]pyridine derivatives) | nih.gov |
| Reduction | Not specified | Thiol or amine derivatives | |
| Reduction | Not specified | Dihydrothienopyridine derivatives | smolecule.com |
Advanced Spectroscopic and Structural Characterization of Thieno 2,3 C Pyridin 5 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone for the structural analysis of thieno[2,3-c]pyridine (B153571) derivatives, providing detailed information about the chemical environment of individual protons and carbon atoms.
¹H NMR spectra of thieno[2,3-c]pyridine derivatives reveal characteristic signals for the protons in the heterocyclic core and any substituents. For instance, in a series of synthesized thieno[2,3-b]pyridines, the aromatic protons typically appear as multiplets in the range of δ 7.31–8.11 ppm. mdpi.com The amino group protons (NH₂) often present as a broad singlet. mdpi.comresearchcommons.org For example, in 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone, the NH₂ protons appear as a broad singlet at δ 6.90 ppm. mdpi.com The chemical shifts can be influenced by the nature and position of substituents on the thienopyridine ring system.
Table 1: ¹H NMR Data for Selected Thieno[2,3-c]pyridine Derivatives Interactive Data Table:
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | DMSO-d₆ | NH₂ | 6.90 | s (br) |
| 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | DMSO-d₆ | Ar-H | 7.52-8.70 | m |
| 2-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrile | DMSO-d₆ | Ar-H and NH₂ | 7.39-8.62 | m |
| 4-Cyano-8-fluoro-1-(4-methoxyphenyl)-1,2-dihydro nih.govbenzothieno[2,3-c] pyridin-3(4H)-one | DMSO-d₆ | NH | 7.99 | s |
| 4-Chloro-8-fluoro-1-(4-methoxyphenyl)-1,2-dihydro nih.govbenzothieno[2,3-c] pyridine-3(4H)-one | DMSO-d₆ | NH | 8.01 | s |
| 8-Fluoro-1-(4-methoxyphenyl) nih.govbenzothieno[2,3-c]pyridin-3(4H)-one | DMSO-d₆ | NH | 8.01 | s |
s = singlet, br = broad, m = multiplet Data sourced from multiple studies. mdpi.comnih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thieno[2,3-c]pyridine core are characteristic and are influenced by the electronic effects of substituents. For example, in the ¹³C NMR spectrum of 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone, the carbon signals are well-resolved, allowing for the assignment of each carbon atom in the molecule. mdpi.com The carbonyl carbon of the acetyl group appears at a characteristic downfield shift of δ 193.2 ppm. mdpi.com
Table 2: ¹³C NMR Data for a Thieno[2,3-b]pyridine (B153569) Derivative Interactive Data Table:
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
|---|---|---|---|
| 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | DMSO-d₆ | C=O | 193.2 |
| 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | DMSO-d₆ | Aromatic/Heterocyclic C | 102.8 - 160.0 |
| 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | DMSO-d₆ | CH₃ | 28.5 |
Data from a study on thieno[2,3-b]pyridines. mdpi.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the regiochemistry and stereochemistry of complex thieno[2,3-c]pyridine derivatives. nih.govfiocruz.br These experiments establish correlations between protons and carbons, helping to piece together the molecular structure. fiocruz.br For instance, HMBC is instrumental in assigning quaternary carbons and linking different fragments of the molecule. fiocruz.br NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of protons, which is vital for conformational analysis and distinguishing between isomers. nih.govbenthamscience.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of thieno[2,3-c]pyridin-5-amine derivatives. nih.govfiocruz.br It also provides valuable information about the fragmentation patterns of these molecules, which can aid in structural elucidation. asianpubs.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. fiocruz.br This is particularly useful for confirming the identity of newly synthesized thieno[2,3-c]pyridine derivatives and for distinguishing between compounds with the same nominal mass. mdpi.com Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for the analysis of these compounds. fiocruz.br
Table 3: Mass Spectrometry Data for a Thieno[2,3-b]pyridine Derivative Interactive Data Table:
| Compound | Ionization Method | m/z (Observed) | Interpretation |
|---|---|---|---|
| 3-Amino-6-(5-bromo-benzofuran-2-yl)-4-phenyl-thieno[2,3-b]pyridine-2-carbonitrile | MS | 399 (M+2), 398 (M+1), 397 (M⁺) | Molecular ion peaks confirming the molecular weight. |
Data from a study on thieno[2,3-b]pyridines. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fiocruz.brasianpubs.org The IR spectrum of a this compound derivative will show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the aromatic and aliphatic portions, and any other functional groups present in the molecule. For example, the NH₂ group typically shows stretching vibrations in the region of 3100-3500 cm⁻¹. mdpi.com Carbonyl groups (C=O), if present, will exhibit a strong absorption band around 1630-1820 cm⁻¹. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of Thieno[2,3-c]pyridine derivatives, offering unambiguous insights into molecular geometry, conformation, and intermolecular interactions. Studies on a series of 4-substituted(aryl)-piperazin-1-ylmethanone derivatives have revealed key structural features. researchgate.net
In contrast, the 4-methylphenyl and 3,4-dimethylphenyl derivatives form two-dimensional networks in the solid state. researchgate.net In these cases, both C-H…O and C-H…π interactions are crucial. The C-H…π interactions play a direct role in extending the one-dimensional chains, formed via C-H…O interactions, into two-dimensional sheets. researchgate.net This highlights how minor modifications to the peripheral substituents of the thieno[2,3-c]pyridine core can profoundly impact the supramolecular assembly. researchgate.net
Other Spectroscopic Techniques for Comprehensive Characterization
A suite of spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy, is indispensable for the thorough characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal for the structural elucidation of these derivatives in solution. ¹H NMR spectra provide detailed information about the electronic environment of protons in the molecule. In studies of 4-substituted(aryl)-piperazin-1-ylmethanones, distinct signals for the protons on the thieno[2,3-c]pyridine core, the substituted aryl ring, and the piperazine (B1678402) linker are readily assigned. researchgate.net For another series involving diethyl 2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylates, ¹H NMR analysis confirms the presence of protons associated with the ethyl ester groups, the dihydropyridine (B1217469) ring, and various substituents. mdpi.com For instance, the spectrum for a piperazinyl derivative clearly shows the expected signals for the different methylene (B1212753) (CH₂) and methyl (CH₃) groups within the structure. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the case of diethyl 2-(2-piperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate, characteristic peaks for the carbonyl carbons of the ester and amide functionalities, as well as for the carbons of the thiophene (B33073) and piperidine (B6355638) rings, have been identified. mdpi.com
Table 1: Selected ¹H NMR Data for 4-(3,4-dimethylphenyl)-piperazin-1-ylmethanone
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| Ar-H | 9.04 | s | - |
| Ar-H | 8.13 | s | - |
| Ar-H | 7.65-7.63 | d | 8.0 |
| Ar-H | 6.99-6.96 | d | 8.4 |
| Ar-H | 6.77 | s | - |
| Ar-H | 6.71-6.69 | d | 7.9 |
| CH₂ | 3.81 | s | - |
| CH₂ | 3.61 | s | - |
| Ar-CH₃ | 2.19 | s | - |
| Ar-CH₃ | 2.15 | s | - |
Data from researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and verify the elemental composition of the synthesized molecules. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular ion of the target compounds. researchgate.net For higher precision, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is utilized. For example, the HRMS analysis of diethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate yielded a [M + H]⁺ ion at m/z 438.2057, which closely matches the calculated value of 438.1984 for its molecular formula, C₂₁H₃₂N₃O₅S, thereby confirming its composition. mdpi.com
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy allows for the identification of key functional groups. In the thieno[2,3-c]pyridin-5-yl)methanone series, characteristic absorption bands are observed for C-H stretching (2800-3103 cm⁻¹), the amide carbonyl (>C=O) group (around 1613 cm⁻¹), the >C=N imine bond (around 1575 cm⁻¹), and the thiophene C-S bond (around 1381 cm⁻¹). researchgate.net For dihydrothieno[2,3-c]pyridine dicarboxylate derivatives, the spectra display distinctive bands for the amide N-H stretch (3229-3253 cm⁻¹) and multiple C=O stretching vibrations for the ester and amide carbonyls between 1520 cm⁻¹ and 1694 cm⁻¹. mdpi.com
Table 2: Spectroscopic Data for Diethyl 2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Derivatives
| Compound | Key FTIR Bands (νₘₐₓ, cm⁻¹) | HRMS (ESI-TOF) [M+H]⁺ (Calculated) | HRMS (ESI-TOF) [M+H]⁺ (Found) |
|---|---|---|---|
| 6a | 3229 (NH), 1672 (C=O), 1561 (C=O), 1531 (C=O) | 424.1828 | 424.1900 |
| 6b | 3253 (NH), 1694 (C=O), 1671 (C=O), 1524 (C=O) | 438.1984 | 438.2057 |
| 6c | 3240 (NH), 1694 (C=O), 1667 (C=O), 1520 (C=O) | Not Available | Not Available |
Data from mdpi.com
Computational and Theoretical Studies of Thieno 2,3 C Pyridin 5 Amine Systems
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of ligands, such as derivatives of Thieno[2,3-c]pyridin-5-amine, within the active site of a target protein.
Molecular docking studies have been instrumental in identifying and optimizing Thieno[2,3-c]pyridine (B153571) derivatives as inhibitors of various biological targets, notably protein kinases and heat shock proteins. For instance, in the context of anticancer research, derivatives of the Thieno[2,3-c]pyridine scaffold have been docked into the active site of Heat shock protein 90 (Hsp90). mdpi.comresearchgate.net These studies have revealed crucial molecular interactions between the ligands and the protein target. mdpi.com The binding modes often involve a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking, which collectively contribute to the binding affinity and inhibitory potential of the compounds. The precise nature of these interactions is dictated by the specific substitutions on the Thieno[2,3-c]pyridine core.
Similarly, docking studies on related thienopyridine isomers have demonstrated their ability to bind to the ATP-binding site of kinases, a common strategy for kinase inhibition. nih.govnih.gov Although these studies were not on the exact this compound structure, they provide a valuable framework for understanding how this class of compounds can interact with kinase domains. The weak interaction of the core thienopyridine scaffold with the kinase hinge region allows for diverse binding modes. nih.gov
The conformation of a ligand within a protein's binding pocket is a critical determinant of its biological activity. Computational analyses allow for the exploration of the conformational space of this compound derivatives upon binding to a target. These studies can predict the most energetically favorable conformation and how the ligand adapts its shape to fit the topology of the active site. For example, the planarity of the thienopyridine ring system can be a key factor, with certain conformations being more conducive to establishing effective interactions with amino acid residues in the binding pocket. The flexibility of substituent groups on the Thieno[2,3-c]pyridine core can also play a significant role, allowing the molecule to adopt an optimal geometry for binding.
In Silico Evaluations of Chemical Libraries
The in silico evaluation of chemical libraries is a powerful strategy for identifying promising lead compounds from a large collection of virtual molecules. This approach has been applied to libraries of Thieno[2,3-c]pyridine derivatives to screen for potential anticancer agents. mdpi.comresearchgate.net Virtual screening campaigns often employ a hierarchical approach, starting with rapid filtering based on physicochemical properties and drug-likeness rules, followed by more computationally intensive methods like molecular docking.
These evaluations have successfully identified Thieno[2,3-c]pyridine derivatives with promising inhibitory potential against targets like Hsp90. mdpi.comresearchgate.net For instance, a library of synthesized Thieno[2,3-c]pyridine derivatives was screened in silico against Hsp90 to better understand their binding modes and derive plausible structure-activity relationships. mdpi.com This approach not only helps in prioritizing compounds for synthesis and biological testing but also provides insights into the key structural features required for activity.
Quantum-Chemical Calculations
Quantum-chemical calculations provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and spectroscopic behavior. Methods like Density Functional Theory (DFT) have been employed to study thienopyridine systems.
DFT calculations have been used to investigate the structural and energetic properties of substituted thieno[2,3-b:4,5-b′]dipyridine compounds, which are structurally related to Thieno[2,3-c]pyridine. researchgate.net These studies focus on the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔEH-L) is an important parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net For the studied thieno[2,3-b:4,5-b′]dipyridine derivatives, the calculated energy gaps were found to be in the range of 2.32–3.39 eV. researchgate.net Such calculations can help in understanding the electronic characteristics that may influence the biological activity of these compounds.
A study on thienonaphtho[bc]pyridines also utilized DFT calculations at the B3LYP/6-311G(d,p) level of theory to determine the HOMO and LUMO energy levels. rsc.org The expansion of the π-conjugated system was found to stabilize both the HOMO and LUMO levels. rsc.org
Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption and emission spectra of molecules. This approach has been applied to investigate the photophysical properties of various heterocyclic compounds, including those with a thienopyrimidine core, which shares structural similarities with thienopyridines. researchgate.net In a study on novel luminogens based on a thieno[2,3-d]pyrimidine (B153573) moiety, the TD-DFT approach at the B3LYP-D3(BJ)/6-31G(d) level was used to understand their photophysical properties. researchgate.net
These computational methods can predict the maximum emission wavelengths (λmax) and provide insights into the nature of the electronic transitions involved. For example, in a study of thiazolo[3,2-a]pyridine derivatives, TD-DFT calculations were used to assign the observed electronic transitions in their UV-Vis spectra. bohrium.com Such predictions are valuable for the design of new molecules with specific photophysical properties, which can have applications in areas such as bio-imaging and materials science. nih.gov
Structure-Activity Relationship (SAR) Modeling and Prediction of this compound Systems
Computational and theoretical studies play a pivotal role in the rational design and optimization of bioactive molecules. For this compound and its derivatives, Structure-Activity Relationship (SAR) modeling and prediction are instrumental in elucidating the key structural features that govern their biological activity. These computational techniques, including Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling, provide valuable insights for designing more potent and selective compounds.
Quantitative Structure-Activity Relationships (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thienopyridine derivatives, which include the Thieno[2,3-c]pyridine scaffold, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their interaction with various biological targets. researchgate.netnih.govnih.gov
In a typical 3D-QSAR study on thienopyridine analogues, a dataset of molecules with a range of biological activities is selected. nih.gov The three-dimensional structures of these molecules are aligned based on a common scaffold, and molecular fields (steric and electrostatic for CoMFA; and additionally hydrophobic, hydrogen bond donor, and acceptor for CoMSIA) are calculated around them. researchgate.netnih.gov Partial least squares (PLS) regression is then employed to derive a statistical model that correlates the variations in these fields with the observed biological activities.
For instance, 3D-QSAR studies on thienopyridine derivatives as inhibitors of IKKβ, a key regulator in inflammatory pathways, have revealed the importance of steric and electrostatic fields in determining their inhibitory potency. nih.govnih.gov The generated models, often characterized by high cross-validation coefficient (q²) and non-cross-validated coefficient (r²) values, demonstrate good predictive power. nih.govnih.gov The contour maps produced from these analyses provide a visual representation of the SAR, indicating regions where bulky substituents or specific electrostatic properties are favorable or unfavorable for activity. researchgate.net For example, a CoMFA model for thienopyridine-based IKKβ inhibitors showed a cross-validated q² of 0.671 and a non-cross-validated r² of 0.989, indicating a robust and predictive model. nih.gov
Similarly, CoMSIA models have been developed for thienopyrimidine and thienopyridine derivatives targeting Aurora-B kinase, an enzyme crucial for cell cycle regulation. nih.gov These models, incorporating a wider range of molecular descriptors, have also shown significant statistical validity with high correlation coefficients. nih.gov The insights from these QSAR studies are invaluable for guiding the synthesis of new Thieno[2,-c]pyridin-5-amine derivatives with enhanced biological activity.
Table 1: Representative Statistical Parameters from 3D-QSAR Studies on Thienopyridine Derivatives
| Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |
|---|---|---|---|---|---|
| CoMFA | IKKβ | 0.671 | 0.989 | Not Reported | nih.gov |
| CoMSIA | IKKβ | 0.647 | Not Reported | Not Reported | nih.gov |
| CoMFA-RG | Aurora-B Kinase | 0.70 | 0.97 | 0.86 | nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
While specific pharmacophore models for this compound are not extensively detailed in the available literature, insights into the likely pharmacophoric features can be gleaned from the broader class of thienopyridine inhibitors and their interactions with various targets. For example, in the context of kinase inhibition, the thienopyridine scaffold itself often serves as a core element that anchors the molecule in the ATP-binding pocket of the enzyme. nih.gov
A hypothetical pharmacophore model for a this compound derivative acting as a kinase inhibitor might include:
An aromatic ring feature corresponding to the thieno[2,3-c]pyridine core.
A hydrogen bond donor or acceptor feature associated with the 5-amine group, which can form crucial interactions with amino acid residues in the hinge region of the kinase.
Additional hydrophobic or aromatic features corresponding to substituents on the pyridine (B92270) or thiophene (B33073) rings, which can occupy adjacent hydrophobic pockets within the active site.
Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This approach allows for the efficient identification of potential new hits with diverse chemical scaffolds that could be further optimized as potent and selective modulators of the target of interest. The integration of pharmacophore modeling with molecular docking studies further refines the selection of candidates by predicting their binding modes and affinities. mdpi.comnih.gov This combined in silico approach significantly accelerates the discovery of new drug candidates based on the this compound scaffold.
Table 2: Potential Pharmacophoric Features for this compound Derivatives
| Pharmacophoric Feature | Description | Potential Role in Biological Activity |
|---|---|---|
| Aromatic Ring | The fused thieno[2,3-c]pyridine ring system. | Core structural element for binding and interaction with aromatic residues in the active site. |
| Hydrogen Bond Donor | The amine group at the 5-position. | Formation of key hydrogen bonds with the target protein, often in the hinge region of kinases. |
| Hydrogen Bond Acceptor | Nitrogen atom in the pyridine ring. | Potential interaction with hydrogen bond donor residues in the binding pocket. |
Research on Pharmacological Potential and Other Academic Applications of Thieno 2,3 C Pyridin 5 Amine and Its Derivatives
Exploration as Lead Compounds for Drug Development Research
Thieno[2,3-c]pyridine (B153571) derivatives have been identified as promising lead compounds for the development of new therapeutic agents, particularly in the field of oncology. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target. The exploration of the thieno[2,3-c]pyridine core is aimed at optimizing these structures to yield potent and selective drug candidates.
Investigation of Mechanisms of Action on Cellular Processes
Research into the anticancer potential of thieno[2,3-c]pyridine derivatives has shed light on their mechanisms of action at the cellular level. Studies have shown that certain derivatives can induce cell death and inhibit cell cycle progression in various cancer cell lines.
One notable mechanism identified is the induction of G2 phase arrest in the cell cycle. The cell cycle is a series of events that takes place in a cell as it grows and divides. By arresting the cycle at the G2 phase, these compounds prevent the cell from entering mitosis, thereby inhibiting cell proliferation. For instance, compound 6i (a specific thieno[2,3-c]pyridine derivative) was found to induce G2 phase arrest, contributing to its anticancer activity. This effect on cell cycle progression is a key mechanism underlying the reduced viability of cancer cells treated with these compounds. Further investigations have suggested that the induced cell death may occur through non-apoptotic pathways.
Rational Design and Synthesis of Prodrugs
The development of prodrugs is a common strategy in medicinal chemistry to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a pharmacologically active compound. While specific research on the rational design and synthesis of prodrugs for Thieno[2,3-c]pyridin-5-amine is not extensively documented in the reviewed literature, this approach has been explored for the closely related thieno[2,3-b]pyridine (B153569) scaffold.
For the thieno[2,3-b]pyridine series, which also exhibits anti-proliferative activity, poor solubility has been a noted issue, potentially due to the planar nature of the molecule allowing for strong crystal packing. To address this, researchers have incorporated bulky, yet easily cleavable, ester and carbonate functional groups. The rationale is that these "prodrug-like" moieties disrupt the planarity, leading to a lower energy crystal structure, which in turn could increase solubility and improve the intracellular concentration of the active compound. This strategy of creating prodrugs to enhance properties like solubility is a viable and rational approach that could theoretically be applied to the this compound scaffold to optimize its potential as a drug candidate.
Target-Oriented Research and Biological Pathway Modulation
Target-oriented research focuses on identifying specific molecular targets, such as enzymes or receptors, through which a compound exerts its biological effect. This approach allows for a more detailed understanding of the compound's mechanism of action and facilitates the development of more selective and potent drugs.
Heat Shock Protein 90 (Hsp90) Inhibition Research
One of the primary molecular targets investigated for thieno[2,3-c]pyridine derivatives is Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth, proliferation, and survival. As such, inhibiting Hsp90 is a well-established strategy in anticancer drug discovery.
A series of thieno[2,3-c]pyridine derivatives, 6(a-k) , were synthesized and evaluated for their anticancer activity, with in silico studies suggesting Hsp90 as a potential target. Subsequent biological assays confirmed this hypothesis. Among the synthesized compounds, derivatives 6a and 6i were identified as having significant inhibitory potential against a panel of cancer cell lines. Compound 6i , in particular, demonstrated potent, broad-spectrum anticancer activity. Molecular docking studies provided further insight, indicating key molecular interactions between the synthesized ligands and the Hsp90 protein. These findings suggest that thieno[2,3-c]pyridine derivatives are a suitable scaffold for optimization to develop potent anticancer agents acting through Hsp90 inhibition.
| Compound | HSC3 (Head and Neck Cancer) IC₅₀ (µM) | T47D (Breast Cancer) IC₅₀ (µM) | RKO (Colorectal Cancer) IC₅₀ (µM) |
|---|---|---|---|
| 6i | 10.8 | 11.7 | 12.4 |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from.
Atypical Protein Kinase C (aPKC) Inhibition Studies
Atypical protein kinase C (aPKC) isoforms are involved in various cellular processes, including the regulation of cell polarity and inflammation, and are considered attractive targets for drug development. A literature search for studies specifically investigating this compound or its derivatives as inhibitors of aPKC did not yield direct results. However, research has been conducted on the closely related thieno[2,3-d]pyrimidine (B153573) scaffold. These studies identified potent and selective ATP-competitive inhibitors of aPKC, such as the compound CRT0066854 , which has been characterized as a valuable chemical tool for modulating aPKC activity. While this indicates the potential of the broader thienopyrimidine family to target aPKC, specific research on the Thieno[2,3-c]pyridine isomer for this target is not apparent in the reviewed sources.
Research on Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulation (NAM)
Metabotropic glutamate receptor subtype 5 (mGlu5) is a G-protein-coupled receptor that plays a role in various neurological processes, and its modulation is a key area of research for treating neurological and psychiatric disorders. Negative allosteric modulators (NAMs) are compounds that bind to an allosteric site on the receptor to decrease its activity. A review of the scientific literature did not identify specific research focused on this compound or its derivatives as mGlu5 NAMs. The research in this area has instead focused on other isomers of the thienopyridine scaffold. For example, derivatives of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine have been successfully identified and optimized as mGlu5 NAMs through high-throughput screening and subsequent hit-to-lead development. This highlights the importance of the specific isomeric arrangement of the fused rings for activity at this particular receptor target.
Cholinesterase and Amyloid Formation Inhibition Research for Neurodegenerative Conditions
The thienopyridine scaffold, a class of heterocyclic compounds to which this compound belongs, has garnered attention in medicinal chemistry for its potential therapeutic applications, including in the field of neurodegenerative diseases. Research into derivatives of thienopyridine isomers has explored their capacity to inhibit key pathological processes in Alzheimer's disease, namely the activity of cholinesterase enzymes (ChEs) and the aggregation of amyloid-beta (Aβ) peptides.
In the search for new treatments for Alzheimer's disease, various tacrine (B349632) analogs featuring the thieno[2,3-b]pyridine core (an isomer of the target compound) were synthesized and assessed for their inhibitory effects on cholinesterases. nih.gov Among the synthesized compounds, certain derivatives displayed significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Specifically, compounds designated as 5d and 5e were identified as the most potent inhibitors. nih.govresearchgate.net Compound 5e showed the highest activity against acetylcholinesterase, while compound 5d was the most effective against butyrylcholinesterase. nih.gov
Further investigation into these active compounds involved kinetic and molecular docking studies, as well as assessments of their ability to inhibit Aβ aggregation and β-secretase 1 (BACE1), another key enzyme in Alzheimer's pathology. nih.gov The results from these comprehensive assays pointed towards the potential anti-Alzheimer's efficacy of the synthesized thieno[2,3-b]pyridine derivatives. nih.gov A patent has also described thieno[2,3-c]pyridine derivatives as being capable of inhibiting glycosaminoglycan (GAG) interactions with effector cell adhesion molecules, noting their potential utility in treating amyloid disorders. google.com
Below is a data table summarizing the cholinesterase inhibition activity for the most potent thieno[2,3-b]pyridine amine derivatives studied.
| Compound | Target Enzyme | IC₅₀ (µM) |
| 5e | Acetylcholinesterase (AChE) | 1.55 |
| 5d | Butyrylcholinesterase (BChE) | 0.23 |
Role as Precursors in Agrochemical and Fine Chemical Synthesis
The thieno[2,3-c]pyridine skeleton is recognized as a valuable scaffold in modern organic chemistry, not only for its pharmaceutical potential but also for its applications in materials science. nih.govd-nb.info Its derivatives serve as important precursors or intermediates in the synthesis of more complex molecules, including fine chemicals. Various synthetic strategies have been developed to access this heterocyclic system, highlighting its role as a foundational building block.
An effective, metal-free method for synthesizing thieno[2,3-c]pyridine derivatives proceeds through a fused 1,2,3-triazole intermediate. nih.govd-nb.info This multi-step process starts from readily available 2-acetylthiophene (B1664040) and involves a one-pot triazolization, a modified Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine core. nih.govd-nb.info This method allows for the creation of a small library of novel thienopyridine derivatives, including 7-(substituted methyl)thieno[2,3-c]pyridines and thieno[2,3-c]pyridine-7-ylmethyl esters, under mild conditions. nih.govd-nb.info The development of such synthetic routes is crucial as it overcomes limitations of conventional methods and provides access to a class of compounds with significant potential for further derivatization in fine chemical synthesis. nih.govd-nb.info
Another versatile approach utilizes 2-amino-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester as a starting material for the synthesis of various fused heterocyclic systems, such as pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines. researchgate.net The reactivity of the thieno[2,3-c]pyridine core allows it to be a precursor for a range of complex chemical structures with potential applications in diverse fields. researchgate.net
Applications in Materials Science and Organic Electronics
The unique electronic and photophysical properties of the thienopyridine framework have made it an attractive candidate for applications in materials science, particularly in the development of organic semiconductors for electronic devices.
Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and lightweight electronic devices. The performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor material used in the active layer. Research in this area has explored the use of various thienopyridine isomers to create high-performance semiconductors.
A study focused on a derivative of a related isomer, thieno[3,2-c]pyridine-4,6-dione, which was incorporated into a bisisoindigo molecule (TPBIID). rsc.orgresearchgate.net This molecule was investigated for its potential in OFETs. Devices fabricated using TPBIID as the active layer demonstrated balanced ambipolar charge transport properties, meaning they could conduct both positive (holes) and negative (electrons) charges effectively. rsc.org The performance of these devices was systematically investigated, yielding optimal mobilities for both holes and electrons. rsc.org
The table below summarizes the charge transport properties of OFETs based on the thieno[3,2-c]pyridine-dione derived bisisoindigo.
| Compound | Charge Carrier | Mobility (cm²/V·s) |
| TPBIID | Hole (μh) | 0.011 |
| TPBIID | Electron (μe) | 0.015 |
Building upon the promising characteristics of the thienopyridine core, researchers have also synthesized corresponding donor-acceptor conjugated polymers for use in organic electronics. Conjugated polymers are of great interest due to their potential for large-scale, low-cost fabrication of electronic devices through printing technologies.
In the same study that investigated the TPBIID small molecule, a conjugated polymer (PTPBIID-BT) was synthesized using the thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo as the acceptor unit and bithiophene (BT) as the donor unit. rsc.org The resulting polymer was evaluated in OFETs and showed p-type-dominated ambipolar transport characteristics, with a significantly higher hole mobility compared to the small molecule counterpart. rsc.org This research demonstrates the potential of using thienopyridine-based building blocks to develop novel, high-performance organic semiconductors for a range of electronic applications. rsc.org Another study reported on the synthesis of ethylene-bridged bisisoindigo-based conjugated polymers that achieved an electron mobility of up to 1.64 cm² V⁻¹ s⁻¹ in ambipolar field-effect transistors. rsc.org
| Compound | Charge Carrier | Mobility (cm²/V·s) |
| PTPBIID-BT | Hole (μh) | 0.16 |
Future Directions and Challenges in Thieno 2,3 C Pyridin 5 Amine Research
Development of Novel, Sustainable, and Scalable Synthetic Routes
A primary challenge in the broader application of thieno[2,3-c]pyridine (B153571) derivatives has been the limitations of conventional synthetic methods. nih.gov Traditional strategies often involve either closing the thiophene (B33073) ring onto a pyridine (B92270) precursor or closing the pyridine ring onto a thiophene base. nih.gov These methods can be restrictive due to the need for specific starting materials and the frequent use of metal catalysts, which adds to the cost and complexity of synthesis. nih.gov
Future research is focused on creating more efficient, sustainable, and scalable synthetic pathways. A significant advancement is the development of metal-free, multi-step synthesis strategies. nih.gov One such novel approach involves a three-step process starting from readily available 2-acetylthiophene (B1664040), proceeding through a one-pot triazolization reaction, a modified Pomeranz-Fritsch cyclisation, and finally, an acid-mediated denitrogenative transformation. nih.govkuleuven.be This method not only avoids metal catalysts but also operates under mild conditions, allowing for the creation of a diverse library of novel thienopyridine derivatives. nih.govkuleuven.be Overcoming the limitations of conventional derivatization is a key benefit of these new routes. nih.gov The continued development of such one-pot or tandem reactions will be crucial for making these compounds more accessible for widespread academic and industrial research.
Advanced Derivatization for Enhanced Functional Specificity
The versatility of the thieno[2,3-c]pyridine core allows for extensive derivatization to fine-tune its properties for specific functions. The future in this area lies in creating derivatives with high potency and selectivity for specific biological targets. This involves a deep understanding of the structure-activity relationships (SAR), which outlines how specific chemical modifications influence biological activity. mdpi.com
For instance, research into anticancer applications has shown that derivatizing the core structure by introducing various heterocyclic secondary amines (like piperazines, piperidines, and morpholine) via an amide linkage can yield compounds with potent inhibitory activity against specific cancer cell lines. mdpi.comnih.gov One study identified a derivative, compound 6i , which showed significant inhibition against head and neck, breast, and colorectal cancer cell lines. mdpi.com The strategic placement of substituents is critical; for example, the presence of ethyl ester groups can enhance pharmacological properties through improved hydrogen bonding and hydrophobic interactions. nih.gov
Future efforts will likely focus on:
Target-specific design: Creating libraries of compounds with systematic modifications to optimize interactions with specific enzymes or receptors, such as protein kinases. nih.gov
Bioisosteric replacement: Substituting parts of the molecule with chemical groups that have similar physical or chemical properties to enhance efficacy or reduce toxicity.
Hybrid molecules: Combining the thieno[2,3-c]pyridine scaffold with other known pharmacophores to create hybrid compounds with dual or enhanced activity. nih.gov
Integration of High-Throughput Screening and Computational Approaches
The discovery and optimization of novel thieno[2,3-c]pyridine derivatives are being significantly accelerated by modern technologies. The integration of high-throughput screening (HTS) and computational chemistry is a major future direction. HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. drugbank.com
Following initial screening, computational tools play a vital role in refining these leads. mdpi.comresearchgate.net Key computational approaches include:
In silico Molecular Docking: This technique simulates the interaction between a derivative and its biological target (e.g., a protein like Hsp90), helping to predict its binding mode and affinity. mdpi.comresearchgate.net This insight allows chemists to design more effective inhibitors.
ADME Predictions: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives. mdpi.com This helps in assessing the "drug-likeness" of a compound early in the development process, saving time and resources. For example, predictions based on Lipinski's rule of five can identify which compounds are more likely to be successfully developed into oral medications. mdpi.com
The synergy between automated screening and predictive computational modeling creates a powerful and efficient pipeline for drug discovery, allowing researchers to move from initial concept to promising lead compounds more rapidly. mdpi.com
Exploration of New Academic and Technological Applications
While much of the focus on thieno[2,3-c]pyridine derivatives has been in medicinal chemistry, their unique structure also presents opportunities in other scientific and technological fields. The future of research will involve exploring these untapped applications.
Current and Emerging Applications:
| Field | Application | Details |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Derivatives have shown potent activity against various cancer cell lines by inhibiting targets like Hsp90. mdpi.comnih.gov |
| Kinase Inhibitors | The thieno[2,3-c]pyridine core is present in various kinase inhibitors, a major class of therapeutic agents. nih.gov |
| Materials Science | Electrochemical & Photophysical Devices | The scaffold has demonstrated potential for use in materials chemistry due to its inherent electrochemical and photophysical properties. nih.govkuleuven.be |
The exploration of their photophysical properties, such as fluorescence, could lead to applications in developing organic light-emitting diodes (OLEDs), fluorescent sensors, or optical-recording systems. nih.govresearchgate.net The tunable electronic properties of these compounds, achieved through derivatization, make them attractive candidates for new electronic materials. researchgate.net Continued fundamental research into these properties will be essential to unlock new technological applications beyond the biomedical field.
Q & A
Q. What are the common synthetic routes for preparing Thieno[2,3-c]pyridin-5-amine?
- Methodological Answer : this compound derivatives are synthesized via condensation reactions or cyclization strategies. For example:
- Cyclocondensation : Starting from 3-chloro-4-pyridinecarbonitrile, thienopyridine intermediates can be formed through reactions with sulfur-containing reagents (e.g., NaH/DMSO) .
- Ammonia Treatment : Stirring precursor compounds (e.g., substituted pyrimidines) with aqueous ammonia at elevated temperatures (90°C) yields amine-functionalized thienopyridines .
- Catalyzed Synthesis : ZnO nanoparticles enable efficient catalytic cyclization for thieno[2,3-c]pyridine derivatives under mild conditions .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. DEPT and 2D NMR (e.g., COSY, HMBC) resolve structural ambiguities .
- HRMS : High-resolution mass spectrometry validates molecular formulae and purity .
- X-ray Crystallography : Determines absolute stereochemistry and bond angles, critical for resolving conflicting spectral data .
Q. How are this compound derivatives functionalized for biological testing?
- Methodological Answer : Functionalization strategies include:
- Electrophilic Substitution : Introduce halogen or trifluoromethyl groups at specific positions using directed metalation or halogenation reagents .
- Cross-Coupling : Palladium-catalyzed amination or Suzuki-Miyaura reactions attach aryl/heteroaryl groups to the thienopyridine core .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during characterization be resolved?
- Methodological Answer : Conflicting NMR/HRMS data often arise from tautomerism or impurities. Solutions include:
- 2D NMR : HMBC and NOESY experiments clarify through-space and through-bond correlations .
- Crystallographic Validation : Single-crystal X-ray analysis provides definitive structural assignments .
- Isolation of Byproducts : Chromatographic separation followed by individual characterization identifies impurities .
Q. What strategies optimize catalytic conditions for synthesizing this compound derivatives?
- Methodological Answer : Key parameters to optimize:
Q. How are structure-activity relationships (SAR) studied for this compound derivatives?
- Methodological Answer : SAR studies involve:
- Functional Group Variation : Systematic substitution of substituents (e.g., CF3, Cl) to assess bioactivity trends .
- Biological Assays : In vitro testing (e.g., anti-inflammatory, analgesic) correlates structural features with activity. For example, thienopyrimidones show activity comparable to indomethacin .
Q. What methods address contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Mitigation steps:
- Standardized Protocols : Use established assays (e.g., COX inhibition for anti-inflammatory activity) with positive controls .
- Purity Verification : HPLC or LC-MS ensures >95% purity before testing .
- Dose-Response Studies : Confirm activity across multiple concentrations to rule out false positives .
Q. How are this compound derivatives designed for muscarinic receptor modulation?
- Methodological Answer : Design principles include:
- Tricyclic Scaffolds : Incorporate fused rings (e.g., pyridothienopyridazines) to enhance binding to the M4 receptor’s allosteric site .
- Polar Substituents : Amine or hydroxyl groups improve solubility and receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
